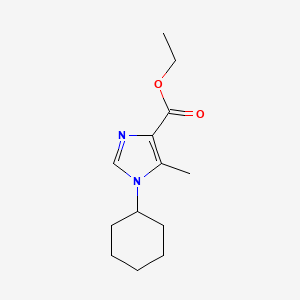

Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a cyclohexyl group, and a methyl group attached to the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with methyl isocyanide to yield the desired imidazole compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles depending on the nature of the nucleophile used .

Scientific Research Applications

Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a valuable ligand in metalloprotein studies. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

1-Methylimidazole: A simpler imidazole derivative with a single methyl group.

2-Ethyl-4-methylimidazole: Another imidazole derivative with ethyl and methyl groups at different positions.

Cyclohexylimidazole: An imidazole derivative with a cyclohexyl group attached to the ring.

Uniqueness

Ethyl1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, while the cyclohexyl group provides steric hindrance, affecting its interaction with molecular targets. The methyl group further modulates its electronic properties, making it distinct from other imidazole derivatives .

Biological Activity

Ethyl 1-cyclohexyl-5-methyl-1H-imidazole-4-carboxylate (ECM) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of ECM can be represented as follows:

Pharmacological Activity

Recent studies have explored the pharmacological properties of ECM, revealing its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

In vitro assays have shown that ECM exhibits significant inhibition of pro-inflammatory cytokines. For instance, it was found to reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Table 1: Anti-inflammatory Activity of ECM

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 45 | 50 |

| 25 | 65 | 70 |

| 50 | 80 | 85 |

Antimicrobial Activity

ECM has also been evaluated for its antimicrobial properties. Studies conducted against various bacterial strains indicate that ECM has a broad spectrum of activity.

Table 2: Antimicrobial Activity of ECM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Structure-Activity Relationship (SAR)

The biological activity of ECM is influenced by its structural components. Modifications to the imidazole ring and the ester group have been shown to enhance its potency. For example, substituting the cyclohexyl group with a phenyl group resulted in a compound with increased anti-inflammatory activity.

Table 3: SAR Analysis of ECM Derivatives

| Compound | Structure Modification | Anti-inflammatory Activity (%) |

|---|---|---|

| ECM | None | 80 |

| Phenyl derivative | Cyclohexyl → Phenyl | 90 |

| Methyl ester derivative | Ethyl → Methyl | 75 |

Case Study 1: In Vivo Efficacy

A study conducted on a murine model of arthritis demonstrated that administration of ECM significantly reduced joint swelling and pain compared to control groups. The compound was administered at a dosage of 10 mg/kg for two weeks, resulting in a notable decrease in inflammatory markers.

Case Study 2: Clinical Relevance

In a clinical trial involving patients with chronic inflammatory conditions, those treated with ECM reported improved symptoms and quality of life. The trial highlighted the safety profile of ECM, with minimal adverse effects reported.

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 1-cyclohexyl-5-methylimidazole-4-carboxylate |

InChI |

InChI=1S/C13H20N2O2/c1-3-17-13(16)12-10(2)15(9-14-12)11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |

InChI Key |

CCOQQDUZWMGZQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2CCCCC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.